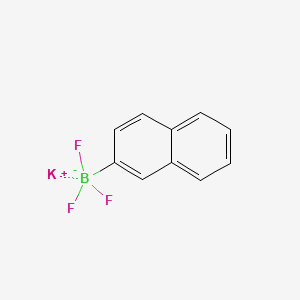

Potassium 2-naphthalenetrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(naphthalen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJHJJHIOIXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635484 | |

| Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668984-08-5 | |

| Record name | Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668984-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-naphthalenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Potassium 2-Naphthalenetrifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis

In the landscape of cross-coupling chemistry, the pursuit of stability, reactivity, and operational simplicity is paramount. Potassium (organo)trifluoroborates have emerged as a superior class of reagents, offering a robust alternative to their boronic acid and ester counterparts. Their crystalline, air-stable nature, coupled with their predictable reactivity, makes them invaluable assets in the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of potassium 2-naphthalenetrifluoroborate, a key building block for introducing the 2-naphthyl moiety—a privileged structural motif in numerous high-value compounds. The protocols and insights herein are designed to be self-validating, ensuring both scientific integrity and reproducibility.

Core Synthetic Strategy: From Aryl Halide to Trifluoroborate in a One-Pot Protocol

The most reliable and widely adopted method for synthesizing this compound is a one-pot procedure commencing with the corresponding aryl halide, 2-bromonaphthalene. This strategy hinges on two fundamental transformations: the formation of a highly reactive organometallic intermediate (a Grignard reagent), followed by its interception with a boron electrophile and subsequent conversion to the stable trifluoroborate salt. This approach is celebrated for its efficiency, scalability, and the high purity of the resulting crystalline product.

The Underlying Chemistry: A Mechanistic Rationale

The synthesis proceeds through three key stages, each with a specific chemical objective:

-

Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 2-bromonaphthalene. This oxidative insertion transforms the electrophilic aryl halide into a highly nucleophilic organomagnesium species. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical, as it solvates and stabilizes the Grignard reagent.

-

Borylation: The nucleophilic 2-naphthylmagnesium bromide is reacted with a trialkyl borate, typically trimethoxyborane or triethyl borate. The Grignard reagent attacks the electrophilic boron atom, displacing the methoxy or ethoxy groups. This step is conducted at low temperatures (-78 °C) to mitigate side reactions and ensure controlled formation of the boronic ester intermediate.

-

Trifluoroborate Salt Formation: The reaction is quenched with a saturated aqueous solution of potassium bifluoride (KHF₂). The bifluoride ion serves as the fluoride source, displacing the remaining alkoxy groups on the boron atom to form the highly stable, tetracoordinate trifluoroborate anion. The potassium counterion facilitates the precipitation of the final product as a crystalline solid.

This entire sequence is visualized in the workflow diagram below.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is optimized for high yield and purity. Adherence to anhydrous conditions during the initial steps is critical for success.

Materials and Reagents:

-

2-Bromonaphthalene

-

Magnesium turnings

-

Trimethoxyborane (or Triethyl borate)

-

Potassium bifluoride (KHF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Deionized water

Step-by-Step Methodology:

-

Apparatus Preparation: Assemble a three-necked round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition.

-

Grignard Reagent Synthesis:

-

Charge the flask with magnesium turnings (1.2 equivalents).

-

Add a solution of 2-bromonaphthalene (1.0 equivalent) in anhydrous THF via syringe.

-

If the reaction does not initiate spontaneously (as evidenced by gentle refluxing), warm the flask gently with a heat gun.

-

Once initiated, maintain a gentle reflux by heating until all the magnesium has been consumed (typically 2-3 hours).

-

-

Borylation Stage:

-

Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add trimethoxyborane (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature, stirring for a further 2-3 hours.

-

-

Trifluoroborate Formation and Isolation:

-

In a separate beaker, prepare a saturated aqueous solution of potassium bifluoride (KHF₂, approximately 4.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the KHF₂ solution to the reaction mixture with vigorous stirring. A thick white precipitate will form.

-

Continue stirring vigorously for 1 hour at room temperature.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove residual salts and organic impurities.

-

Dry the resulting white, crystalline solid under high vacuum to a constant weight. A typical yield for this procedure is in the range of 80-90%.

-

Quality Control and Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. The following table summarizes the expected analytical data.

| Analytical Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline solid |

| Yield | Isolated Yield | 80-90% |

| ¹H NMR | Chemical Shifts (ppm) | Signals in the aromatic region (approx. 7.4-8.0 ppm) characteristic of the 2-substituted naphthalene core. |

| ¹⁹F NMR | Chemical Shift (ppm) | A sharp singlet or a narrow quartet observed between -129 and -141 ppm.[1] |

| ¹¹B NMR | Chemical Shift & Coupling | A quartet (due to B-F coupling) confirming the tetracoordinate boron center.[1] |

| Mass Spectrometry (ESI-) | m/z | Detection of the trifluoro(2-naphthalenyl)borate anion. |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a premier coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its stability allows for a "slow release" of the active boronic acid species under the basic reaction conditions, which minimizes undesirable side reactions like protodeboronation and homocoupling.

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The organotrifluoroborate is then activated by the base, facilitating transmetalation onto the palladium center. Finally, reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Imperatives

-

Grignard Reagents: Are highly flammable, pyrophoric, and react violently with water. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) is mandatory.

-

2-Bromonaphthalene: Is a hazardous substance. Handle in a well-ventilated chemical fume hood and avoid skin and eye contact.

-

Potassium Bifluoride (KHF₂): Is corrosive and toxic. Inhalation of dust and contact with skin must be avoided. Wear appropriate respiratory protection and gloves when handling the solid.

References

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

-

Vedejs, E., & Fields, S. C. (1995). A Highly Efficient Preparation of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 60(10), 3028-3034. [Link]

Sources

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

An In-depth Technical Guide to Potassium 2-Naphthalenetrifluoroborate: Properties, Synthesis, and Applications

For decades, organoboronic acids have been celebrated as indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent limitations, including sensitivity to air and moisture, a propensity for dehydration to form cyclic boroxine anhydrides, and purification challenges. This has driven the scientific community to seek more robust alternatives.

Enter the era of potassium organotrifluoroborates. These crystalline, tetracoordinate boron salts have emerged as exceptionally stable and user-friendly surrogates for their boronic acid counterparts.[1][2][3][4] Their superior stability to air, moisture, and even strong oxidative conditions allows them to be stored indefinitely on the benchtop, handled without special precautions, and carried through multi-step synthetic sequences where a traditional boronic acid would falter.[1][2][3] The trifluoroborate group effectively serves as a protecting group for the boronic acid, masking the reactivity of the C-B bond until it is "unveiled" under the conditions of the desired reaction.[1][5]

Among this versatile class of reagents, This compound stands out as a highly efficient precursor for the introduction of the 2-naphthyl moiety, a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth examination of its chemical properties, synthesis, and core applications, offering field-proven insights for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

The reliable performance of any reagent begins with a thorough understanding of its fundamental properties. This compound is a white, crystalline solid that is remarkably stable under ambient conditions.[6][7][8] Its high melting point underscores its thermal stability.[9]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BF₃K | [6][10][11][12] |

| Molecular Weight | 234.07 g/mol | [6][10][11][12] |

| Appearance | White to almost white powder or crystal | [6][7] |

| Melting Point | >300 °C | [9] |

| CAS Number | 668984-08-5 | [9][10][11] |

| Stability | Indefinitely stable to air and moisture | [1][2][3] |

| Solubility | High solubility in polar solvents (DMSO, DMF, Acetone); Slightly soluble in water | [13] |

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the identity and purity of organotrifluoroborate salts. The spectra for this compound are consistent with its structure and provide clear diagnostic signals. While specific spectra for this exact compound are proprietary to manufacturers, general characteristics for aryltrifluoroborates are well-documented.[13][14][15]

-

¹H NMR: The aromatic protons of the naphthalene ring will appear in the typical downfield region (approx. 7.0-8.0 ppm).

-

¹³C NMR: The spectrum will show the characteristic signals for the naphthalene core. The carbon atom directly bonded to the boron atom often appears as a broad, low-intensity signal due to quadrupolar relaxation of the boron nucleus.[15]

-

¹⁹F NMR: This is a highly diagnostic technique. A single, often broad, resonance is typically observed, confirming the presence of the BF₃ group.[13][14][15]

-

¹¹B NMR: A characteristic signal, often a quartet due to coupling with the three fluorine atoms (¹¹B-¹⁹F coupling), confirms the tetracoordinate boron center.[13][14][15]

PART 2: Synthesis and Purification

The accessibility of this compound is a key advantage, stemming from a straightforward and high-yielding synthetic procedure.

Primary Synthetic Route: From Boronic Acid

The most common and reliable method involves the direct conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][16] The driving force for this reaction is the high affinity of boron for fluoride, leading to the spontaneous formation of the stable tetracoordinate trifluoroborate anion.

Caption: Synthesis workflow for this compound.

This protocol is adapted from established procedures for aryltrifluoroborates.[2]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, suspend 2-naphthaleneboronic acid (1.0 equiv) in methanol (approx. 3-4 mL per gram of boronic acid). Cool the mixture to 0-5 °C using an ice-water bath.

-

Addition of KHF₂: Separately, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water (approx. 3-4 mL per gram of KHF₂). Add the aqueous KHF₂ solution to the chilled methanolic slurry of boronic acid in portions over 10-15 minutes. A thick white precipitate will form.

-

Reaction Completion: Remove the ice bath and allow the slurry to stir at ambient temperature for 1-2 hours to ensure complete conversion.

-

Isolation: Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold water and then with a small amount of cold acetone or acetonitrile to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified white solid under high vacuum to yield this compound, which can be used without further purification.

Alternative "One-Pot" Syntheses

PART 3: Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a superior nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][17] It serves as a robust source of the 2-naphthyl nucleophile for coupling with a wide array of electrophiles, including aryl, heteroaryl, and alkenyl halides and triflates.[18][19][20]

Mechanistic Rationale: The "Slow-Release" Strategy

A common misconception is that the trifluoroborate salt itself participates directly in the transmetalation step of the catalytic cycle. Instead, under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow, in-situ hydrolysis to generate the corresponding boronic acid (or a related boronate species).[4][21] This "slow-release" mechanism is highly advantageous as it maintains a low, steady-state concentration of the active boron species, minimizing undesirable side reactions like protodeboronation and homocoupling that can plague reactions using bulk boronic acids.

Caption: Simplified Suzuki-Miyaura cycle using a potassium aryltrifluoroborate.

Table 2: Typical Suzuki-Miyaura Reaction Partners

| Electrophile Class | Example | Notes |

| Aryl Bromides | 4-Bromoanisole | Excellent coupling partners, high yields are common. |

| Aryl Chlorides | 4-Chloroacetophenone | More challenging; often require specialized ligands (e.g., Buchwald-type phosphines) and stronger bases.[17] |

| Aryl Triflates | Phenyl trifluoromethanesulfonate | Highly reactive, couple efficiently under mild conditions.[1] |

| Heteroaryl Halides | 2-Bromopyridine | Generally couple well, expanding access to complex heterocyclic structures.[19][20] |

| Alkenyl Halides | (E)-β-Bromostyrene | Reaction proceeds with retention of stereochemistry.[1][18][20] |

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.[19][20]

-

Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂), typically used at 2-5 mol %.[1][19][20]

-

Solvent and Degassing: Add a degassed solvent mixture. A common system is an alcohol/water mixture, such as isopropanol/water or THF/water.[1][19][22] Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

PART 4: Safety and Handling

While potassium organotrifluoroborates are lauded for their stability, standard laboratory safety protocols must be followed.

-

Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[7][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][23]

Conclusion

This compound exemplifies the strategic advantages of the organotrifluoroborate platform. Its exceptional stability, ease of preparation, and high efficiency in the Suzuki-Miyaura cross-coupling make it a superior reagent for the synthesis of 2-naphthyl-containing molecules. By functioning as a robust, "slow-release" source of the active boronic acid, it circumvents many of the practical limitations of traditional organoboron reagents. For researchers and drug development professionals, mastering the use of this powerful building block opens new avenues for the efficient and reliable construction of complex molecular architectures.

References

- Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. American Chemical Society.

- CymitQuimica. Potassium (2-naphthalene)trifluoroborate.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.

- Molander, G. A. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.

- Guidechem. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE 668984-08-5 wiki.

- ChemicalBook. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE | 668984-08-5.

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.

- Capot Chemical. (2013). MSDS of this compound.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications.

- Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC - NIH.

- Sigma-Aldrich. Potassium Trifluoroborate Salts.

- Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.

- da Silva, F. F., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central.

- Tokyo Chemical Industry Co., Ltd. This compound 668984-08-5.

- TCI Deutschland GmbH. This compound 668984-08-5.

- Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis.

- PubMed. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Potassium fluoride.

- Molander, G. A., et al. Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses Procedure.

- ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Potassium Fluoride.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - POTASSIUM VINYLTRIFLUOROBORATE.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

- TCI AMERICA. This compound | 668984-08-5.

- Lab Pro Inc. This compound, 5G - P2655-5G.

- Santa Cruz Biotechnology. This compound | CAS 668984-08-5.

- Fisher Scientific. (2011). SAFETY DATA SHEET - Potassium tetrafluoroborate.

- ChemInform. (2010). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate.

- Thermo Scientific. This compound, 96%.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potassium (2-naphthalene)trifluoroborate | CymitQuimica [cymitquimica.com]

- 7. This compound | 668984-08-5 | TCI AMERICA [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE | 668984-08-5 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. capotchem.com [capotchem.com]

- 12. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 20. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.ed.ac.uk [research.ed.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Potassium 2-Naphthalenetrifluoroborate: A Versatile Reagent for Modern Organic Synthesis

This guide provides a comprehensive technical overview of potassium 2-naphthalenetrifluoroborate (CAS No. 668984-08-5), a key building block in contemporary organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, and, most critically, its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed methodologies.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds in organic synthesis.[1][2] While traditionally employing boronic acids, the field has seen a significant shift towards the use of potassium organotrifluoroborate salts.[2][3][4] These reagents, including this compound, offer substantial advantages over their boronic acid counterparts. They are typically crystalline, air- and moisture-stable solids that are easy to handle and can be stored indefinitely without special precautions.[3][5][6] This enhanced stability masks the inherent reactivity of the C-B bond, positioning them as protected forms of boronic acids that can be carried through multiple synthetic steps.[3][6]

This compound, in particular, serves as a crucial precursor for introducing the 2-naphthyl moiety, a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials. This guide will explore the fundamental chemistry and practical application of this versatile reagent.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

Chemical Properties

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 668984-08-5 | [7][8][9][10] |

| Molecular Formula | C₁₀H₇BF₃K | [7][10][11] |

| Molecular Weight | 234.07 g/mol | [7][10][11] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | >300 °C | [8] |

| Storage Temperature | Room temperature, under inert atmosphere | [8] |

| IUPAC Name | potassium;trifluoro(naphthalen-2-yl)boranuide | [11] |

| InChI Key | FXRJHJJHIOIXKE-UHFFFAOYSA-N | [11] |

Safety and Handling

As with all chemical reagents, proper handling is essential. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[9] It should be used in a well-ventilated area, preferably a chemical fume hood.[7]

Synthesis of this compound

The preparation of potassium organotrifluoroborates is remarkably straightforward, a key advantage contributing to their widespread adoption.[13][14] The most common and efficient method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][6]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of aryltrifluoroborates.[6]

-

Setup: In a suitable flask (e.g., polypropylene or PTFE to avoid etching by HF released from KHF₂), charge 2-naphthaleneboronic acid (1.0 equiv) and methanol.[6] Stir to form a solution or suspension.

-

Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv).

-

Reaction: Cool the boronic acid mixture in an ice bath. Slowly add the KHF₂ solution to the stirred mixture. A thick white precipitate of the product will form.

-

Isolation: Continue stirring for a designated period (e.g., 30-60 minutes) at room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold methanol/water, then with a non-polar solvent like diethyl ether or hexanes to aid in drying.

-

Drying: Dry the resulting white solid under vacuum to yield the final this compound. The product is typically of high purity and can be used without further purification.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15][16] It provides a stable, solid source of the 2-naphthyl nucleophile for reaction with a wide range of electrophiles, such as aryl halides or triflates.

The Mechanistic Advantage: Slow Release of Boronic Acid

A critical aspect of using organotrifluoroborates is the in situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[5][17] This hydrolysis is typically facilitated by a base (e.g., Cs₂CO₃ or an amine) and water present in the reaction mixture.

The key is that this hydrolysis often occurs slowly. This "slow release" strategy maintains a low concentration of the active boronic acid throughout the reaction.[5][17] This is highly advantageous as it minimizes common side reactions associated with boronic acids, such as protodeboronation and oxidative homocoupling, leading to cleaner reactions and higher yields.[5][17] The rate of hydrolysis must be appropriately geared with the rate of the catalytic turnover for this strategy to be effective.[17] For some aryltrifluoroborates, including the naphthyl derivative, efficient hydrolysis may even require acid catalysis, an "acid-base paradox" that ensures very slow hydrolysis under the basic conditions of the coupling reaction.[17]

Representative Experimental Protocol: Coupling with 4-Bromoanisole

This protocol outlines a typical Suzuki-Miyaura cross-coupling using this compound. Conditions are based on general procedures for coupling aryltrifluoroborates.[2][16][18]

Methodology:

-

Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.1 equiv), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a base (e.g., cesium carbonate, 3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).[2]

-

Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, such as THF/water or Toluene/water, via syringe.[2][15]

-

Heating: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

The choice of catalyst, ligand, base, and solvent system can be critical and may require optimization depending on the specific electrophile used.[1][19]

Conclusion

This compound has firmly established itself as a superior alternative to its corresponding boronic acid for the introduction of the 2-naphthyl group in organic synthesis. Its exceptional stability, ease of preparation, and favorable performance in Suzuki-Miyaura cross-coupling reactions—largely due to the beneficial "slow release" of the active boronic acid—make it an invaluable tool for chemists in both academic and industrial research. By understanding its fundamental properties and applying the robust protocols described herein, researchers can effectively leverage this reagent to streamline the synthesis of complex molecules and accelerate the discovery of new chemical entities.

References

-

Loy, R. N. & Sanford, M. S. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Yamamoto, Y., et al. (2011). γ-Selective Cross-Coupling Reactions of Potassium Allyltrifluoroborates with Haloarenes Catalyzed by a Pd(0)/D-t-BPF or Pd(0)/Josiphos ((R,S)-CyPF-t-Bu) Complex: Mechanistic Studies on Transmetalation and Enantioselection. Organometallics. [Link]

-

Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation. [Link]

-

Darses, S. & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Liu, Z., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A. & Dreher, S. D. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters. [Link]

-

Molander, G. A. & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., et al. (2011). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

Molander, G. A. & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A. & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet - Potassium Fluoride. [Link]

-

Molander, G. A. & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

-

Molander, G. A. & Chacón, A. A. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]

-

Molander, G. A. & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Darses, S. & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. [Link]

-

Molander, G. A. & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Darses, S. & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

Pawelke, G. (1987). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. ResearchGate. [Link]

-

Sun, Y., et al. (2015). Synthesis of Aryl Fluorides from Potassium Aryltrifluoroborates and Selectfluor® Mediated by Iron(III) Chloride. ResearchGate. [Link]

Sources

- 1. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE | 668984-08-5 [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. This compound | 668984-08-5 | TCI EUROPE N.V. [tcichemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

"structure of potassium 2-naphthalenetrifluoroborate"

An In-Depth Technical Guide to the Structure, Properties, and Application of Potassium 2-Naphthalenetrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the highly stable and versatile class of organotrifluoroborate salts, has emerged as a superior nucleophilic partner in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, and core applications. We delve into the mechanistic rationale behind its enhanced performance in Suzuki-Miyaura reactions compared to traditional boronic acids, emphasizing the critical role of its hydrolytic stability. Field-proven experimental protocols are provided, explaining the causality behind procedural choices to empower researchers in leveraging this robust reagent for the synthesis of complex molecules relevant to drug discovery and materials science.

Introduction: The Advent of Potassium Organotrifluoroborates

The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For decades, organoboronic acids have been the workhorse nucleophiles in this transformation. However, their utility is often hampered by inherent limitations, including variable stability, a propensity for dehydration to form boroxine anhydrides, and susceptibility to premature protodeboronation, which can complicate stoichiometry and reduce yields.[1][2]

In response to these challenges, potassium organotrifluoroborates have been established as a class of exceptionally robust and easy-to-handle alternatives.[2][3] These crystalline, monomeric solids are generally stable to both air and moisture, allowing for indefinite storage at ambient temperatures without degradation.[2][4] This guide focuses specifically on this compound, a key building block for introducing the naphthyl moiety, a common scaffold in pharmaceuticals and advanced materials. We will explore its structure, characterization, and the nuanced mechanistic advantages that make it a reagent of choice for drug development professionals.

Section 1: Molecular Structure and Physicochemical Properties

Chemical Identity

-

Systematic Name: Potassium trifluoro(naphthalen-2-yl)borate

-

CAS Number: 668984-08-5[5]

-

Molecular Formula: C₁₀H₇BF₃K[5]

-

Molecular Weight: 234.07 g/mol [5]

The Trifluoroborate Anion and Potassium Counterion

The fundamental structure of this compound is an ionic salt, correctly represented as K⁺[2-C₁₀H₇BF₃]⁻. The core of the molecule is the trifluoroborate anion, where a central boron atom is covalently bonded to the C2 carbon of the naphthalene ring and three fluorine atoms. This arrangement confers a net negative charge on the boron-containing species, which is balanced by the potassium cation. Unlike boronic acids, the boron atom is tetravalent and tetracoordinate, a key factor contributing to its heightened stability.

Three-Dimensional Architecture & Crystallography

While the specific crystal structure of the 2-naphthyl derivative is not widely published, extensive studies on analogous aryltrifluoroborates, such as potassium (4-methoxyphenyl)trifluoroborate, reveal a consistent structural motif.[6] The boron atom adopts a distorted tetrahedral geometry.[6] The potassium cation is typically coordinated by fluorine atoms from multiple neighboring trifluoroborate anions, creating an extended, stable crystalline lattice.[6] This robust ionic lattice is responsible for the compound's solid, crystalline nature and its stability towards air and moisture.[2][7]

Physicochemical Properties

| Property | Description | References |

| Appearance | White to off-white crystalline powder. | [8] |

| Stability | Highly stable to air and moisture; can be stored indefinitely at room temperature. Not hygroscopic. | [2][3][9] |

| Thermal Stability | Generally high thermal stability, with some analogs stable up to 300 °C. | [2] |

| Acid Stability | Decomposes in the presence of strong acids. | [2] |

| Solubility | Soluble in polar solvents like methanol, acetone, DMF, and acetonitrile. | [7] |

Section 2: Spectroscopic and Analytical Characterization

Accurate characterization is paramount for ensuring the purity and identity of reagents. This compound exhibits distinct spectroscopic signatures that are invaluable for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on comprehensive studies of various organotrifluoroborates, the following NMR characteristics can be expected for the 2-naphthyl derivative in a solvent such as DMSO-d₆.[10][11]

-

¹H NMR: The seven protons of the naphthalene ring system will appear in the aromatic region, typically between 7.0 and 8.5 ppm, with chemical shifts and coupling patterns consistent with a 2-substituted naphthalene.

-

¹³C NMR: Resonances for the ten naphthalene carbons will be observed. The carbon atom directly attached to the boron (C-B) often displays a broad signal due to quadrupolar relaxation of the boron nucleus and is sometimes not observed.[12]

-

¹⁹F NMR: This is a highly diagnostic technique. The three equivalent fluorine atoms will produce a single, sharp resonance. Due to coupling with the ¹¹B nucleus (spin I=3/2), this signal often appears as a sharp quartet. The typical chemical shift range for aryltrifluoroborates is -129 to -141 ppm.[10][11]

-

¹¹B NMR: The boron nucleus gives a characteristic signal that is also a quartet due to coupling with the three fluorine atoms (¹JB-F). The chemical shift for tetraorganoborates typically falls within a narrow range of -15 to -22 ppm.[13]

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of this compound shows characteristic absorption bands confirming its structure.[5] Key expected vibrations include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Naphthalene ring C=C stretching vibrations.

-

~1150-950 cm⁻¹: Strong, broad absorptions characteristic of B-F stretching in the trifluoroborate anion.

-

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the naphthalene substitution pattern.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a superior nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, offering significant advantages in drug development workflows where reliability and substrate scope are critical.

Mechanistic Rationale: Beyond a Simple Boronic Acid Surrogate

A common misconception is that organotrifluoroborates participate directly in the palladium catalytic cycle. In reality, they serve as stable pre-catalysts that must first undergo hydrolysis to release the corresponding boronic acid, which is the active transmetalating species.[14][15][16]

This prerequisite hydrolysis is the key to their superior performance. The rate of hydrolysis is highly dependent on reaction conditions, including base, solvent, and even the electronic nature of the organic substituent.[16][17] This leads to a "slow release" of the boronic acid into the reaction medium.[16] By keeping the instantaneous concentration of the sensitive boronic acid low, common side reactions such as oxidative homocoupling and protodeboronation are significantly minimized.[16][17]

Interestingly, the hydrolysis of certain aryltrifluoroborates, including the naphthyl derivative, is found to be inefficient under purely basic conditions and requires a degree of acid catalysis to proceed effectively.[16] This "acid-base paradox" ensures an inherently slow and controlled release under the basic conditions of the Suzuki-Miyaura reaction, contributing to cleaner reactions and higher yields.[16][17]

Comparative Analysis: Aryltrifluoroborates vs. Boronic Acids

| Feature | Potassium Aryltrifluoroborate | Arylboronic Acid | Rationale & Field Insight |

| Physical Form | Crystalline, free-flowing solid[2][7] | Often a fluffy, amorphous solid | Trifluoroborates are easier to weigh and handle accurately. |

| Air & Moisture Stability | Excellent, indefinitely stable[2][4] | Variable, prone to dehydration/boroxine formation[2] | Eliminates the need for inert atmosphere handling for storage and reaction setup, a major advantage in high-throughput screening. |

| Stoichiometry | Monomeric, well-defined[18] | Can contain unknown amounts of anhydride[2] | Ensures reproducible 1:1 stoichiometry, improving atom economy and reaction consistency. |

| Side Reactions | Minimized due to slow release of active species[16] | Prone to protodeboronation and homocoupling[1] | The slow hydrolysis mechanism is self-validating, leading to cleaner reaction profiles and simplifying purification. |

| Reactivity | Generally highly reactive upon hydrolysis[18] | Can be highly reactive, but sometimes sluggish[19] | While boronic acids can be faster, the overall process yield with trifluoroborates is often higher due to reduced side product formation. |

Field-Proven Experimental Protocols

The choice of catalyst, ligand, base, and solvent is critical for success and depends on the specific coupling partners. Below are two robust, validated protocols.

This protocol is a workhorse for a broad range of aryl and heteroaryl halides and is known for its reliability.[20][21][22]

Rationale:

-

Catalyst (PdCl₂(dppf)): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium center, leading to high turnover and broad functional group tolerance.[4]

-

Base (Cs₂CO₃): Cesium carbonate is a strong, yet relatively mild, inorganic base. Its high solubility in water and ability to effectively promote transmetalation without degrading sensitive functional groups makes it a frequent choice.[4][20]

-

Solvent (Toluene/H₂O or THF/H₂O): A biphasic solvent system is crucial. The aqueous phase facilitates the dissolution of the base and the hydrolysis of the trifluoroborate, while the organic phase dissolves the electrophile and the palladium catalyst.[15][20]

Step-by-Step Methodology:

-

To a reaction vessel, add this compound (1.05 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the solvent system (e.g., Toluene/H₂O 10:1 v/v) via syringe.

-

Add the catalyst, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %), to the stirred mixture.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

For less challenging substrates, a simpler and more economical catalyst system can be highly effective.[18]

Rationale:

-

Catalyst (Pd(OAc)₂): Palladium(II) acetate is an inexpensive and common palladium precursor. In the absence of a strong ligand, or with a simple ligand like triphenylphosphine (PPh₃), it can form a catalytically active Pd(0) species in situ.[18]

-

Base (K₂CO₃): Potassium carbonate is a cost-effective and widely used base suitable for many couplings.[18]

-

Solvent (Methanol or Water): Using polar, protic solvents can accelerate the hydrolysis of the trifluoroborate and, in some cases, the transmetalation step.[18] Performing the reaction in water can be highly atom-economical and environmentally benign.

Step-by-Step Methodology:

-

In a flask, dissolve this compound (1.1 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.) in the chosen solvent (e.g., Methanol).

-

If using a ligand, add triphenylphosphine (PPh₃, 0.5-2 mol %).

-

Add palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol %).

-

Heat the mixture to reflux and monitor the reaction. Note: These reactions can often be run open to the air.[18]

-

After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Isolate and purify the product from the organic layer as described in Protocol A.

Section 4: Synthesis, Handling, and Storage

Standard Synthesis Protocol

The preparation of this compound is straightforward and high-yielding, making it accessible in any standard laboratory.[2][18]

-

In a flask, dissolve 2-naphthaleneboronic acid (1.0 equiv.) in a suitable solvent like methanol or a saturated aqueous solution of potassium carbonate.

-

To this solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv.).

-

Stir the mixture at room temperature for 30-60 minutes. A precipitate of the product typically forms.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then a non-polar solvent like diethyl ether to aid in drying.

-

Dry the resulting white, crystalline solid under vacuum to yield the pure this compound.

Best Practices for Storage and Handling

Due to its exceptional stability, no special precautions are required for storage.[2] The material can be stored in a sealed container on the shelf at ambient temperature for extended periods without any observable decomposition. Standard personal protective equipment (gloves, safety glasses) should be used during handling, as is customary for all chemical reagents.

Conclusion

This compound is more than just a stable equivalent of its corresponding boronic acid; it is a mechanistically superior reagent for Suzuki-Miyaura cross-coupling. Its robust, crystalline structure ensures ease of handling and stoichiometric accuracy, while its characteristic slow hydrolysis in situ minimizes side reactions, leading to cleaner product profiles and more reliable outcomes. The combination of high stability, predictable reactivity, and straightforward synthesis makes it an indispensable tool for researchers and scientists in drug development, enabling the efficient and scalable synthesis of complex naphthyl-containing molecules.

References

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

-

Dreher, S. D., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(15), 6538-6545. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Molander, G. A., & Figueroa, R. (2005). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Organic Letters, 7(15), 3179-3182. [Link]

-

Campos, P. J. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Campos, P. J. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed, 47(10), 873-8. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 125-128. [Link]

-

Chemler, S. R. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 351(1-2), 235-246. [Link]

-

Wiley-VCH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]

-

Omari, I., et al. (2016). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 22(34), 12051-12055. [Link]

-

Li, Y., et al. (2009). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Journal of Fluorine Chemistry, 130(1), 86-91. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Campos, P. J. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 835-854. [Link]

-

Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Liu, S. Y., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 14(13), 3454-3457. [Link]

-

Barl, N. M., & Oestreich, M. (2016). Oxidative Cycloaddition Reactions of Arylboron Reagents via a One-pot Formal Dehydroboration Sequence. Supporting Information. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed, 67(24), 8424-9. [Link]

-

Liu, S. Y., et al. (2014). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. Organometallics, 33(12), 3042-3051. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Bacsa, J., et al. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E, 70(Pt 8), 68-71. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. This compound | 668984-08-5 | TCI Deutschland GmbH [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]

- 15. web.uvic.ca [web.uvic.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 20. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 21. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 22. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

"potassium 2-naphthalenetrifluoroborate molecular weight"

An In-Depth Technical Guide to Potassium 2-Naphthalenetrifluoroborate: Synthesis, Application, and Best Practices

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the quest for stable, efficient, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, largely supplanting their more temperamental predecessors, boronic acids. Their remarkable stability to air and moisture, crystalline nature, and ease of handling have established them as indispensable tools for the construction of complex molecular architectures.[1][2]

This guide focuses on a key member of this family: This compound (K[2-Naphthyl-BF₃]) . The naphthalene moiety is a privileged scaffold found in numerous pharmacologically active compounds and advanced materials. The ability to precisely and efficiently introduce this group makes K[2-Naphthyl-BF₃] a reagent of significant interest to researchers in drug development and organic synthesis. We will delve into its fundamental properties, synthesis, core applications, and the critical protocols for its effective and safe utilization.

Physicochemical and Structural Properties

This compound is a white, crystalline solid that is stable under ambient conditions, a key advantage that simplifies storage and handling.[3] Unlike many organoboron compounds, it does not require inert atmosphere techniques for routine manipulation.[1] Its solubility profile is characteristic of this class of salts; it is generally soluble in polar organic solvents such as DMSO, methanol, and acetone, while exhibiting low solubility in water and non-polar solvents like diethyl ether.[4]

This differential solubility is exploited during its synthesis and purification, where it often precipitates from the aqueous reaction mixture and can be purified by washing with a less polar solvent.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BF₃K | [5][6][7][8] |

| Molecular Weight | 234.07 g/mol | [5][6][7][8] |

| CAS Number | 668984-08-5 | [5][6][8] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| IUPAC Name | potassium;trifluoro(naphthalen-2-yl)boranuide | [8] |

| InChI Key | FXRJHJJHIOIXKE-UHFFFAOYSA-N | [6][8] |

| Canonical SMILES | [K+].F(F)C1=CC2=C(C=CC=C2)C=C1 | [6] |

Synthesis: A Robust and Scalable Protocol

The synthesis of potassium organotrifluoroborates is remarkably straightforward, a factor that has greatly contributed to their widespread adoption. The most common and efficient method involves the reaction of the corresponding boronic acid with an excess of potassium hydrogen difluoride (KHF₂).[2]

Synthesis Mechanism and Rationale

The process begins with 2-naphthaleneboronic acid. The boronic acid is dissolved in a protic solvent like methanol, which helps to activate the boron center. A saturated aqueous solution of KHF₂ is then added. The fluoride ions from KHF₂ readily displace the hydroxyl groups on the boron atom, forming the highly stable tetracoordinate trifluoroborate anion ([R-BF₃]⁻). The potassium cation acts as the counterion, and the resulting salt, being sparingly soluble in the reaction medium, precipitates as a crystalline solid.[1] The use of a threefold excess of KHF₂ ensures the complete conversion of the boronic acid to the desired product.[1]

Diagram 1: Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Safety Precaution: This procedure involves potassium hydrogen difluoride (KHF₂), which is corrosive and can release HF gas in the presence of acid or upon heating.[1] Always handle KHF₂ in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Preparation: In a round-bottomed flask, charge 2-naphthaleneboronic acid (1.0 equiv) and methanol. Stir the mixture at room temperature until the boronic acid is fully dissolved.

-

Fluorinating Agent: In a separate beaker, prepare a saturated solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv) in deionized water.

-

Reaction: Cool the boronic acid solution to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the flask over 10-15 minutes. A thick white precipitate will form.[1]

-

Stirring: Allow the resulting slurry to warm to room temperature and stir vigorously for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water, followed by a small amount of cold acetone or diethyl ether to remove any remaining impurities and to facilitate drying.

-

Drying: Dry the crystalline product under high vacuum to a constant weight. The product can typically be used without further purification.

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is a cornerstone of C-C bond formation in modern organic synthesis, enabling the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.

Mechanistic Advantage of Trifluoroborates

Potassium organotrifluoroborates are considered "pro-nucleophiles." In the catalytic cycle, the trifluoroborate salt itself is not directly active. It requires activation, typically under basic conditions, to slowly release the corresponding boronic acid (or a related active boron species) in situ. This slow release maintains a low concentration of the reactive boronic acid, which minimizes side reactions like protodeboronation and homocoupling.[9] The B-F bonds hydrolyze in the presence of a base (e.g., Cs₂CO₃, K₃PO₄) to generate the active transmetalating agent.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using a trifluoroborate salt.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol uses PdCl₂(dppf) as a robust palladium catalyst precursor, known for its effectiveness with a wide range of substrates.[11][12] Cesium carbonate (Cs₂CO₃) is an effective base for activating the trifluoroborate salt. A mixed solvent system like THF/water or isopropanol/water is often used to ensure all components are sufficiently soluble.[11]

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.2-1.5 equiv), the aryl halide (Ar-X, 1.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed solvents (e.g., a 10:1 mixture of THF:water) via syringe. The reaction mixture is typically heated.

-

Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

Quality Control and Characterization

Verifying the identity and purity of this compound is essential for reproducible results. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool.

-

¹H and ¹³C NMR: Provide the characteristic spectral fingerprint for the naphthalenyl carbon skeleton.

-

¹⁹F NMR: Shows a characteristic signal for the three equivalent fluorine atoms coupled to the boron atom.[4][13]

-

¹¹B NMR: Confirms the tetracoordinate environment of the boron atom. A modified pulse sequence may be needed for good resolution.[4][13]

High-accuracy mass spectrometry can also be used, though it can be challenging. The trifluoroborate anion is often observed, and sometimes adducts like [2M+K]⁻ may form.[14]

Table 2: Typical NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (ppm) & Multiplicity | Reference(s) |

| ¹H NMR | DMSO-d₆ | 7.20 - 8.00 (m, 7H, Ar-H) | [4][15] |

| ¹³C NMR | DMSO-d₆ | 123 - 150 (multiple peaks, Ar-C) | [4][13] |

| ¹⁹F NMR | DMSO-d₆ | Referenced to external CF₃CO₂H (0.0 ppm) | [4] |

| ¹¹B NMR | DMSO-d₆ | Referenced to external BF₃·Et₂O (0.0 ppm) | [4][13] |

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.

Safety, Handling, and Storage

While potassium organotrifluoroborates are lauded for their stability, proper laboratory safety protocols must be followed.

Hazard Identification

This compound is classified as causing skin and eye irritation and may cause respiratory irritation upon inhalation of the dust.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Safe Handling Protocol

Adherence to a strict operational plan is critical for minimizing exposure.[16]

Diagram 3: Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of organotrifluoroborate powders.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

This compound stands out as a highly valuable and practical reagent in synthetic organic chemistry. Its exceptional benchtop stability, ease of synthesis, and high efficiency in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to traditional boronic acids for introducing the 2-naphthalene moiety. For researchers in drug discovery and materials science, mastering the use of this reagent provides a reliable and robust pathway to complex molecular targets, accelerating innovation and discovery.

References

-

Santa Cruz Biotechnology. This compound. [5]

-

Guidechem. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE 668984-08-5 wiki. [6]

-

CymitQuimica. Potassium (2-naphthalene)trifluoroborate. [3]

-

A2B Chem. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE CAS#: 668984-08-5. [7]

-

Thermo Fisher Scientific. This compound, 96%. [8]

-

Organic Syntheses. "Preparation of Potassium 1-Naphthyltrifluoroborate." [1]

-

Cole-Parmer. Material Safety Data Sheet - Potassium tetrafluoroborate. [17]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [2]

-

Almeida, G., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(10), 808-14. [4]

-

Liu, S., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(23), 11594-604. [18]

-

ChemicalBook. SAFETY DATA SHEET - POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)BORATE.

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-9. [11][12]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-86. [9]

-

BenchChem. Essential Safety and Handling Guide for Potassium Tert-Butyltrifluoroborate. [16]

-

Liu, S., et al. (2014). Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates. PubMed. [10]

-

TCI Chemicals. This compound.

-

Almeida, G., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [13]

-

Sigma-Aldrich. SAFETY DATA SHEET - Potassium fluoride.

-

Pfaltz & Bauer. SAFETY DATA SHEET - Potassium aluminum fluoride. [19]

-